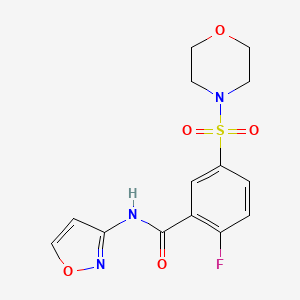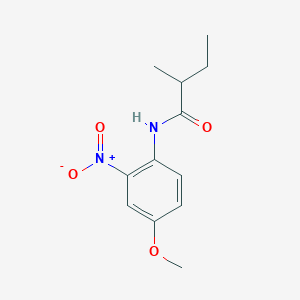
4-(2,4-dichlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide, also known as dicamba, is a herbicide used to control broadleaf weeds in various crops. It was first developed in the 1960s and has since been widely used in agriculture. The chemical structure of dicamba is similar to that of the plant hormone auxin, which allows it to disrupt normal plant growth and eventually lead to the death of targeted weeds.
Mécanisme D'action
Dicamba works by mimicking the plant hormone auxin, which disrupts normal plant growth and eventually leads to the death of targeted weeds. It is absorbed by the leaves and moves throughout the plant, causing the cells to elongate and grow abnormally. This eventually leads to the death of the plant.
Biochemical and Physiological Effects
Dicamba can have both biochemical and physiological effects on plants. It can disrupt the normal growth and development of plants, leading to stunted growth and eventual death. It can also affect the photosynthetic process, reducing the plant's ability to produce energy and ultimately leading to its demise.
Avantages Et Limitations Des Expériences En Laboratoire
Dicamba is widely used in laboratory experiments to study its impact on plant growth and development. Its effectiveness in controlling broadleaf weeds makes it a valuable tool for researchers studying plant-herbicide interactions. However, its potential to drift and impact non-target plants can be a limitation in certain experimental settings.
Orientations Futures
Research on 4-(2,4-dichlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide is ongoing, with many future directions for study. One area of focus is on developing 4-(2,4-dichlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide formulations that are less likely to drift and impact non-target plants. Another area of study is on the impact of 4-(2,4-dichlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide on soil health and microbial communities. Additionally, researchers are studying the long-term effects of 4-(2,4-dichlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide use on plant growth and development, as well as its impact on the environment.
Méthodes De Synthèse
Dicamba can be synthesized through various methods, including the reaction of 2,4-dichlorophenoxyacetic acid with 2-methyl-5-nitroaniline in the presence of a coupling agent. Another method involves the reaction of 2,4-dichlorophenol with 2-methyl-5-nitroaniline in the presence of a base and a coupling agent.
Applications De Recherche Scientifique
Dicamba has been extensively studied for its effectiveness in controlling broadleaf weeds in various crops, including soybeans, cotton, and corn. It has also been studied for its impact on non-target plants and the environment. Research has shown that 4-(2,4-dichlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide can be effective in controlling weeds, but it can also have negative impacts on non-target plants, especially if it drifts from the intended application area.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-11-4-6-13(21(23)24)10-15(11)20-17(22)3-2-8-25-16-7-5-12(18)9-14(16)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOGJJCKOGVZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4988417.png)

![7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4988436.png)
![2-amino-7-methyl-4-(2-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4988446.png)
![N-[5-(3,4-diethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4988450.png)
![1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide](/img/structure/B4988455.png)

![ethyl 4-(4-chlorobenzyl)-1-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4988470.png)
![ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B4988493.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4988499.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B4988503.png)
![propyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988504.png)

